1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl ring, along with a pyrazol-3-amine core structure. Its unique chemical structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the chlorination and fluorination of a benzyl compound to obtain 2-chloro-4-fluorobenzyl chloride.
Pyrazole Formation: The benzyl chloride is then reacted with a suitable pyrazole precursor under controlled conditions to form the desired pyrazol-3-amine structure.
Methylation: The final step involves the methylation of the pyrazole ring to obtain this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(2-Chloro-4-fluorobenzyl)piperazine: This compound shares the same benzyl substituents but has a piperazine ring instead of a pyrazole ring.
4-(2-Chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: This compound has a different core structure but similar benzyl substituents.
Properties
Molecular Formula |
C11H11ClFN3 |
---|---|
Molecular Weight |
239.67 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H11ClFN3/c1-7-5-16(15-11(7)14)6-8-2-3-9(13)4-10(8)12/h2-5H,6H2,1H3,(H2,14,15) |
InChI Key |
YFOIGCZNVURYJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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